molecular formula C12H13N3O4S B11174584 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11174584
M. Wt: 295.32 g/mol
InChI Key: HQQUZFIPJBWCSC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions and a thiadiazole ring attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.

    Attachment of the Thiadiazole Ring to the Benzamide Core: The thiadiazole ring is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,4,5-trihydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide.

    Reduction: Formation of 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins.

    Medicine: It is being investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes such as tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells. The methoxy groups and the thiadiazole ring play crucial roles in binding to the active sites of these enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the methoxy groups and the thiadiazole ring, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H13N3O4S/c1-17-8-4-7(5-9(18-2)10(8)19-3)11(16)14-12-15-13-6-20-12/h4-6H,1-3H3,(H,14,15,16)

InChI Key

HQQUZFIPJBWCSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=CS2

Origin of Product

United States

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